Clinical Vasomotor Efficacy at 0.125 mg vs. 1.25 mg Estrone Sulfate
8,9-Dehydroestrone sulfate demonstrates equivalent clinical efficacy to estrone sulfate in suppressing hot flushes in postmenopausal women, but at a 10-fold lower oral dose. A 12-week clinical trial directly compared delta8,9-DHES (0.125 mg/day) against estrone sulfate (1.25 mg/day) [1].
| Evidence Dimension | Suppression of Vasomotor Symptoms (Hot Flushes) |
|---|---|
| Target Compound Data | >95% suppression in all parameters (number, severity, total score) at 0.125 mg/day |
| Comparator Or Baseline | Estrone sulfate: comparable >95% suppression at 1.25 mg/day |
| Quantified Difference | Equivalent efficacy at a 10-fold lower dose (0.125 mg vs. 1.25 mg) |
| Conditions | 12-week clinical trial; postmenopausal women; oral administration |
Why This Matters
This 10-fold potency advantage provides a clear procurement justification for research applications requiring potent estrogenic activity with minimized compound mass.
- [1] Baracat E, et al. Estrogen activity and novel tissue selectivity of delta8,9-dehydroestrone sulfate in postmenopausal women. J Clin Endocrinol Metab. 1999;84(6):2020-2027. View Source
